molecular formula C20H28N2O4 B7139196 N-(1-benzoylpiperidin-4-yl)-3-(oxan-4-yloxy)propanamide

N-(1-benzoylpiperidin-4-yl)-3-(oxan-4-yloxy)propanamide

Cat. No.: B7139196
M. Wt: 360.4 g/mol
InChI Key: YGJOJQUVFONKAG-UHFFFAOYSA-N
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Description

N-(1-benzoylpiperidin-4-yl)-3-(oxan-4-yloxy)propanamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a benzoyl group attached to a piperidine ring, which is further connected to a propanamide moiety through an oxan-4-yloxy linkage

Properties

IUPAC Name

N-(1-benzoylpiperidin-4-yl)-3-(oxan-4-yloxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c23-19(10-15-26-18-8-13-25-14-9-18)21-17-6-11-22(12-7-17)20(24)16-4-2-1-3-5-16/h1-5,17-18H,6-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJOJQUVFONKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCOC2CCOCC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoylpiperidin-4-yl)-3-(oxan-4-yloxy)propanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Benzoylation: The piperidine ring is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine.

    Oxan-4-yloxy Linkage Formation: The oxan-4-yloxy group is introduced through a nucleophilic substitution reaction involving an appropriate oxirane derivative.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine or amide precursor under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The benzoyl and oxan-4-yloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1-benzoylpiperidin-4-yl)-3-(oxan-4-yloxy)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of analgesics and anti-inflammatory agents.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(1-benzoylpiperidin-4-yl)-3-(oxan-4-yloxy)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoyl and piperidine moieties are crucial for binding to these targets, while the oxan-4-yloxy group may influence the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzoylpiperidin-4-yl)-3-(oxan-4-yloxy)butanamide: Similar structure with a butanamide moiety instead of propanamide.

    N-(1-benzoylpiperidin-4-yl)-3-(oxan-4-yloxy)ethanamide: Similar structure with an ethanamide moiety instead of propanamide.

    N-(1-benzoylpiperidin-4-yl)-3-(oxan-4-yloxy)pentanamide: Similar structure with a pentanamide moiety instead of propanamide.

Uniqueness

N-(1-benzoylpiperidin-4-yl)-3-(oxan-4-yloxy)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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